molecular formula C12H18O B7862447 2-(3-Methylphenyl)-2-pentanol

2-(3-Methylphenyl)-2-pentanol

Cat. No.: B7862447
M. Wt: 178.27 g/mol
InChI Key: FDXJDUJNNYYUKQ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-pentanol is an organic compound that belongs to the class of secondary alcohols It features a pentanol backbone with a methylphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methylbenzylmagnesium chloride reacts with 2-pentanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.

Another method involves the reduction of 2-(3-Methylphenyl)-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3-Methylphenyl)-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 2-(3-Methylphenyl)-2-pentane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(3-Methylphenyl)-2-pentyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: 2-(3-Methylphenyl)-2-pentanone

    Reduction: 2-(3-Methylphenyl)-2-pentane

    Substitution: 2-(3-Methylphenyl)-2-pentyl chloride

Scientific Research Applications

2-(3-Methylphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-pentanol: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-2-pentanol: Similar structure but with the methyl group on the para position of the phenyl ring.

    2-(3-Methylphenyl)-2-butanol: Similar structure but with a shorter carbon chain.

Uniqueness

2-(3-Methylphenyl)-2-pentanol is unique due to the specific positioning of the methyl group on the phenyl ring and the length of the carbon chain

Properties

IUPAC Name

2-(3-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-8-12(3,13)11-7-5-6-10(2)9-11/h5-7,9,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXJDUJNNYYUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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